1,4-Pentanediol

Descripción general

Descripción

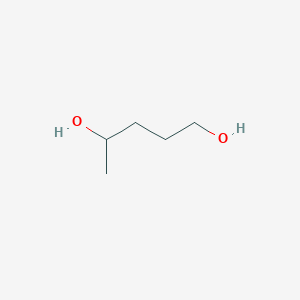

1,4-Pentanediol is an organic compound with the molecular formula C₅H₁₂O₂. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a five-carbon chain. This compound is a versatile chemical used in various industrial applications, including the production of polymers, resins, and plasticizers. It is also known for its solubility in water and many organic solvents, making it a valuable component in different formulations and processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4-Pentanediol can be synthesized through several methods. One common route involves the hydrogenation of levulinic acid via γ-valerolactone. This process typically requires a high-pressure reactor and a catalyst, such as copper chromite, to facilitate the hydrogenation reaction .

Another method involves the catalytic hydrogenation of furfural using a combination of Amberlyst-15 and ruthenium-iron oxide catalysts. This one-step conversion process is efficient and yields a high percentage of this compound .

Industrial Production Methods

Industrial production of this compound often involves continuous processes in fixed-bed reactors. For example, the conversion of industrial furfuryl alcohol to this compound can be achieved through an alcoholysis hydrogenation integrated continuous process, yielding a high percentage of the desired product .

Análisis De Reacciones Químicas

Reaction Pathways

The reaction pathways for synthesizing 1,4-pentanediol from its precursors typically involve several steps:

-

From Levulinic Acid :

-

Levulinic acid undergoes hydrogenation to form γ-valerolactone.

-

Subsequent hydrogenation of γ-valerolactone leads to the formation of this compound.

-

-

From γ-Valerolactone :

Reaction Conditions and Catalysts

The efficiency of producing this compound is significantly influenced by reaction conditions such as temperature, pressure, and catalyst type.

-

Catalysts : Various catalysts have been explored for these reactions:

-

Temperature and Pressure : Optimal conditions for these reactions typically range from moderate temperatures (around room temperature) to elevated pressures (up to 1.3 MPa) to enhance conversion rates .

Reaction Monitoring Table

The following table summarizes the monitoring results for the conversion of levulinic acid into this compound over a period of 44 days:

| Day | Aerobic Monitoring | Anaerobic Monitoring | Purity (%) |

|---|---|---|---|

| 2 | No | No | 0 |

| 8 | No | No | 0 |

| 12 | No | No | 0 |

| 16 | No | No | 0 |

| 20 | No | No | 0 |

| 24 | Yes | Yes | 91 |

| 44 | Yes | Yes | 100 |

This table illustrates the gradual increase in purity over time until complete conversion was achieved .

Catalyst Performance Table

The following table provides an overview of catalyst performance in terms of selectivity towards producing this compound from γ-valerolactone:

| Catalyst Type | GVL Conversion (%) | Selectivity to PDO (%) |

|---|---|---|

| Cu/SiO₂ | 32 | 67 |

| CuMgAl Layered Hydroxides | Not specified | High |

These results highlight the effectiveness of different catalysts in facilitating the desired reaction pathways .

Aplicaciones Científicas De Investigación

Production Methods

1,4-PDO can be synthesized through several methods, primarily focusing on biomass-derived feedstocks. Recent advancements have emphasized green chemistry approaches that utilize renewable resources.

- Catalytic Hydrogenation : One of the most common methods involves the hydrogenation of levulinic acid (LA), which can be derived from lignocellulosic biomass. The process typically requires specific catalysts to enhance efficiency and yield. For instance, CuMgAl layered double hydroxides have shown promising results in the hydrogenation of ethyl levulinate to produce 1,4-PDO in fixed-bed reactors .

- Biocatalytic Processes : Another innovative method utilizes Saccharomyces cerevisiae as a biocatalyst for converting levulinic acid into 1,4-PDO. This method is notable for its environmental friendliness and high molar yields, achieving complete conversion of levulinic acid under controlled conditions .

Industrial Applications

This compound is utilized in various industrial applications due to its properties as a solvent and intermediate in chemical synthesis.

- Polymer Production : 1,4-PDO is a key monomer in the production of polyesters. It can be integrated with long-chain diacids to create crystalline polyesters that exhibit shape-memory properties. These materials are particularly useful in developing temperature-sensitive adhesives and coatings .

- Solvent Use : The compound serves as an effective industrial solvent due to its ability to dissolve a wide range of substances. Its low toxicity compared to traditional solvents makes it an attractive alternative in various formulations .

- Chemical Intermediate : 1,4-PDO is used as an intermediate in synthesizing other chemicals, including plasticizers and surfactants. Its reactivity allows it to participate in diverse chemical reactions, expanding its utility in chemical manufacturing .

Case Study 1: Biomass Conversion

A study demonstrated the conversion of Chlorella ohadi algae into levulinic acid followed by the production of 1,4-PDO using a biocatalytic approach. The process achieved high yields with minimal environmental impact, showcasing the potential for sustainable production methods .

Case Study 2: Industrial Synthesis

Research on the continuous production of 1,4-PDO from furfuryl alcohol highlighted the effectiveness of dual solid catalysts in fixed-bed reactors. This method not only improved yield but also reduced production costs significantly by optimizing reaction conditions .

Future Prospects

The future applications of 1,4-PDO are promising, particularly in the context of sustainable chemistry and materials science. As industries shift towards greener practices, the demand for bio-based chemicals like 1,4-PDO is expected to rise.

- Shape-Memory Polymers : The development of new materials that incorporate 1,4-PDO could lead to innovations in medical devices and smart textiles that respond to environmental stimuli .

- Renewable Feedstocks : Ongoing research into utilizing renewable biomass sources for producing 1,4-PDO will likely enhance its commercial viability and reduce reliance on fossil fuels .

Mecanismo De Acción

The mechanism of action of 1,4-Pentanediol depends on its application. In chemical reactions, it acts as a reactant that undergoes transformations through oxidation, reduction, or substitution. In polymer synthesis, it serves as a monomer that reacts with other monomers to form long polymer chains. The molecular targets and pathways involved vary based on the specific reaction or application.

Comparación Con Compuestos Similares

1,4-Pentanediol can be compared with other similar diols, such as:

1,5-Pentanediol: Another five-carbon diol, but with hydroxyl groups on the first and fifth carbons.

1,4-Butanediol: A four-carbon diol used in the production of polyurethanes and other polymers. It has a shorter carbon chain, which affects its solubility and reactivity.

1,6-Hexanediol: A six-carbon diol used in the production of polyesters and polyurethanes.

This compound is unique due to its specific carbon chain length and the positioning of its hydroxyl groups, which confer distinct solubility and reactivity characteristics.

Actividad Biológica

1,4-Pentanediol (1,4-PDO) is a diol compound that has garnered attention for its potential applications in various fields, including pharmaceuticals, biochemistry, and materials science. This article delves into the biological activities of 1,4-PDO, highlighting its production methods, antimicrobial properties, and potential therapeutic applications.

Production Methods

This compound can be synthesized through various biological and chemical processes. One notable method involves the fermentation of levulinic acid using Saccharomyces cerevisiae. This process demonstrates the compound's potential as a bio-based product derived from renewable resources. In a study, 1,4-PDO was produced with a purity of 100% after 44 days of fermentation under controlled conditions .

Table 1: Summary of Production Conditions for this compound

| Method | Microorganism | Duration | Purity (%) |

|---|---|---|---|

| Fermentation | Saccharomyces cerevisiae | 44 days | 100 |

| Chemical Synthesis | N/A | N/A | Variable |

Antimicrobial Activity

Research has shown that 1,4-PDO exhibits significant antimicrobial properties. A study indicated that it has effective activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound was tested in vitro and demonstrated a dose-dependent inhibition of bacterial growth .

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, different concentrations of 1,4-PDO were applied to bacterial cultures. The results showed that higher concentrations led to increased inhibition rates:

- Concentration of 1,4-PDO : 5%, 10%, 15%

- Inhibition Zone Diameter :

- S. aureus: 12 mm, 18 mm, 25 mm

- E. coli: 10 mm, 15 mm, 22 mm

This data suggests that 1,4-PDO could serve as a promising candidate for developing new antimicrobial agents.

Therapeutic Applications

Beyond its antimicrobial properties, 1,4-PDO may have therapeutic implications in various medical applications. Its biocompatibility and low toxicity profile make it an attractive candidate for drug formulation and delivery systems. Research indicates that it can act as a solvent or carrier for drugs in topical formulations.

Table 2: Potential Therapeutic Applications of this compound

| Application | Description |

|---|---|

| Antimicrobial agent | Effective against common bacterial pathogens |

| Drug carrier | Enhances solubility and stability of drugs |

| Cosmetic formulations | Used in skin care products for hydration |

Propiedades

IUPAC Name |

pentane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-5(7)3-2-4-6/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLOBUAZSRIOKLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870727 | |

| Record name | Pentane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-95-9 | |

| Record name | 1,4-Pentanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentane-1,4-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentane-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.